molecular formula C7H9NO2 B086963 N-Isopropylmaleimide CAS No. 1073-93-4

N-Isopropylmaleimide

Cat. No.: B086963
CAS No.: 1073-93-4
M. Wt: 139.15 g/mol
InChI Key: NQDOCLXQTQYUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropylmaleimide is an organic compound with the chemical formula C7H9NO2. It is a colorless to pale yellow crystalline or powdery solid. This compound is characterized by the presence of an isopropyl substituent on the maleimide ring, which imparts unique chemical properties. This compound is soluble in most organic solvents such as alcohols, ethers, and ketones, but it is sparingly soluble in water .

Mechanism of Action

Target of Action

N-Isopropylmaleimide is an organic compound that has been found to have significant interactions with certain targets in the body. The primary target of this compound is the membrane enzyme, β(1,3)glucan synthase . This enzyme plays a crucial role in the biosynthesis of chitin and β(1,3)glucan, which are key components of the fungal cell wall .

Mode of Action

This compound interacts with its target, the β(1,3)glucan synthase, thereby affecting the biosynthesis of chitin and β(1,3)glucan . This interaction results in changes to the structure and function of the fungal cell wall, which can lead to the inhibition of fungal growth and proliferation .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involved in the biosynthesis of chitin and β(1,3)glucan . These are critical components of the fungal cell wall, and their disruption can lead to significant downstream effects, including the inhibition of fungal growth and proliferation .

Pharmacokinetics

It is known that the compound is soluble in most organic solvents at room temperature, but is poorly soluble in water . This could potentially impact its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth and proliferation . By interacting with the β(1,3)glucan synthase and disrupting the biosynthesis of chitin and β(1,3)glucan, this compound can effectively inhibit the growth and proliferation of certain types of fungi .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water could potentially limit its effectiveness in aqueous environments . Additionally, the compound should be stored in a cool, dry, and well-ventilated place, away from fire sources and combustible materials, to maintain its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylmaleimide is typically synthesized through the reaction of maleic anhydride with isopropylamine. The reaction proceeds via the formation of an intermediate maleamic acid, which is then cyclized to form this compound. The reaction can be carried out under normal pressure or with heating to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of catalysts to improve yield and efficiency. The reaction is often conducted in a solvent medium to facilitate the mixing of reactants and to control the reaction temperature. The product is then purified through recrystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylmaleimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines .

Scientific Research Applications

N-Isopropylmaleimide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison: N-Isopropylmaleimide is unique due to its isopropyl substituent, which imparts distinct chemical properties compared to other N-substituted maleimides. For instance, N-Propylmaleimide has a propyl group instead of an isopropyl group, leading to differences in reactivity and solubility. Similarly, N-Phenylmaleimide, with a phenyl group, exhibits different electronic and steric effects, influencing its chemical behavior .

Properties

IUPAC Name

1-propan-2-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(2)8-6(9)3-4-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDOCLXQTQYUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910286
Record name 1-(Propan-2-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-93-4, 29720-92-1
Record name N-Isopropylmaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleimide, N-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylmethyl maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029720921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Propan-2-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A cooled (5° C.) stirred solution of maleic anhydride (29.4 g, 0.30 mole) in anhydrous ether (150 mL) under nitrogen was treated dropwise over 45 min with a solution of isopropylamine (35.5 g, 0.60 mole) in anhydrous ether (100 mL) at a rate to keep the pot temp <20° C. The mixture was then stirred at 10° C. for 15 min, filtered, and the filter cake rinsed with anhydrous ether and dried in vacuo to afford a white solid. This was taken up in acetic anhydride (250 mL), treated with anhydrous sodium acetate (12.3 g, 0.15 mole), and heated to 75° C. with stirring for 4.5 h, then at 100° C. for 1.5 h. The mixture was concentrated in vacuo and the residue taken up in methylene chloride (300 mL), washed with saturated aqueous sodium bicarbonate (200 mL), water (200 mL), dried (MgSO4), and concentrated in vacuo. The residue was distilled (approx. 5 mm pressure) to afford two products; one an N-isopropylmaleimide that distilled at 82° C. (13.0 g), the other an acetate adduct of N-isopropylmaleimide that distilled at 154° C. (12.9 g). The acetate adduct was dissolved in 4:1 acetonitrile/triethylamine (100 mL), heated to 65° C. for 4 h, then concentrated in vacuo. The residue was dissolved in methylene chloride and filtered through a pad of silica gel (eluted with methylene chloride) to afford an additional 3.5 g of N-isopropylmaleimide. Total yield was 16.5 g of N-isopropylmaleimide (40%).
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropylmaleimide
Reactant of Route 2
Reactant of Route 2
N-Isopropylmaleimide
Reactant of Route 3
Reactant of Route 3
N-Isopropylmaleimide
Reactant of Route 4
Reactant of Route 4
N-Isopropylmaleimide
Reactant of Route 5
Reactant of Route 5
N-Isopropylmaleimide
Reactant of Route 6
N-Isopropylmaleimide
Customer
Q & A

Q1: What are the primary applications of N-Isopropylmaleimide (IPMI) in materials science?

A1: IPMI is a valuable monomer for creating heat-resistant polymers. When copolymerized with methyl methacrylate (MMA), IPMI enhances the glass transition temperature (Tg) of the resulting polymer, leading to improved heat resistance. This property makes IPMI-containing copolymers suitable for applications such as heat-resistant transparent resins [] and gradient-index polymer optical fibers (GI POFs) [, ]. The relatively low melting point and high vapor pressure of IPMI allow for its purification via distillation, resulting in high-purity monomers for transparent resin production [].

Q2: How does the incorporation of IPMI into a copolymer affect its optical properties?

A2: Research indicates that copolymers of MMA and IPMI exhibit comparable transparency to MMA homopolymers []. This suggests that IPMI does not significantly compromise the optical clarity of the material. This characteristic, combined with its ability to enhance heat resistance, makes IPMI particularly attractive for applications like GI POFs, where both optical clarity and thermal stability are crucial [].

Q3: Beyond its role in materials science, does IPMI have any demonstrated biological activity?

A3: Recent studies have unveiled the potent nematicidal activity of IPMI against Meloidogyne incognita, a prevalent plant-parasitic nematode []. IPMI exhibited strong nematicidal activity against the second-stage juveniles of the root-knot nematode, achieving an EC50/72h value of 16.2 ± 5.4 mg/L []. This discovery highlights the potential of IPMI as a lead compound for developing new nematicides, possibly in combination with copper salts for enhanced efficacy [].

Q4: How does the structure of IPMI contribute to its nematicidal activity?

A4: While the exact mechanism of action remains to be fully elucidated, research suggests that modifications to the N-alkyl substituent of maleimide derivatives can influence their nematicidal activity []. Further investigation into the structure-activity relationship (SAR) of IPMI and related compounds could lead to the development of even more potent and selective nematicides.

Q5: What analytical techniques are employed to characterize and study IPMI?

A5: Several techniques are used for the characterization and study of IPMI. Gas chromatography-mass spectrometry (GC-MS) is utilized to analyze the changes in metabolite profiles of nematodes treated with IPMI, providing insights into its mechanism of action []. Additionally, elemental analysis helps determine the gradient distribution of IPMI in copolymers [], while spectroscopic methods are crucial for structural characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.